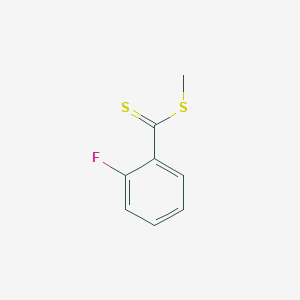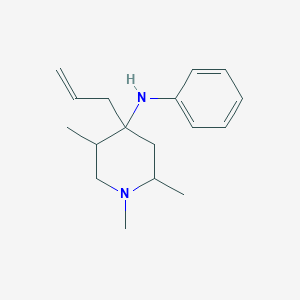
1-(2-(4-Nitrophenyl)ethyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Nitrophenyl)ethyl)pyridinium is an organic compound with the molecular formula C13H13N2O2. It is a pyridinium salt, characterized by the presence of a pyridinium ion and a nitrophenyl group.
Preparation Methods
The synthesis of 1-(2-(4-Nitrophenyl)ethyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine under specific conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine molecule, forming the desired pyridinium salt . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(2-(4-Nitrophenyl)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Cyclization: The compound can participate in cyclization reactions, forming heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., NBS). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Nitrophenyl)ethyl)pyridinium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(4-Nitrophenyl)ethyl)pyridinium involves its interaction with molecular targets through its nitrophenyl and pyridinium groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ion can interact with nucleophilic sites on biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activities and disruption of cellular processes .
Comparison with Similar Compounds
1-(2-(4-Nitrophenyl)ethyl)pyridinium can be compared with other pyridinium salts, such as:
1-(2-(4-Methylphenyl)ethyl)pyridinium: Similar structure but with a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(2-(4-Chlorophenyl)ethyl)pyridinium:
1-(2-(4-Hydroxyphenyl)ethyl)pyridinium: The hydroxy group imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its nitrophenyl group, which provides distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
118177-67-6 |
|---|---|
Molecular Formula |
C13H13N2O2+ |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyridin-1-ium |
InChI |
InChI=1S/C13H13N2O2/c16-15(17)13-6-4-12(5-7-13)8-11-14-9-2-1-3-10-14/h1-7,9-10H,8,11H2/q+1 |
InChI Key |
AOZIQWMPOFXLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



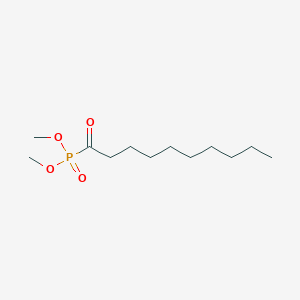
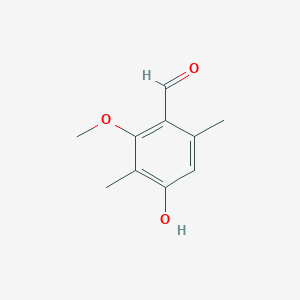

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
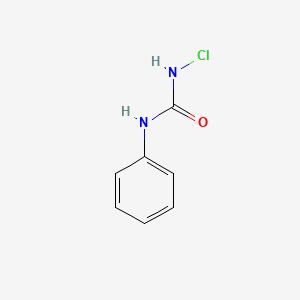
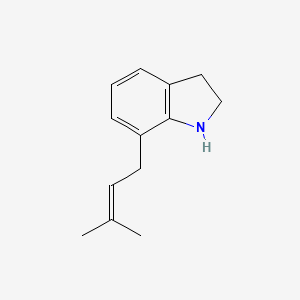

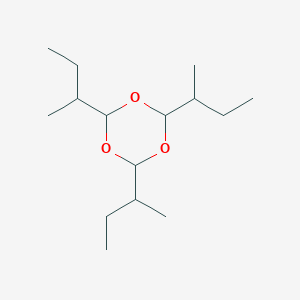
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

